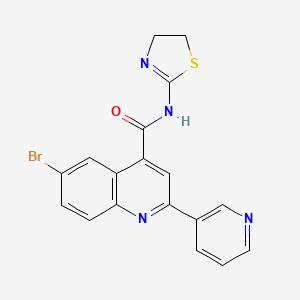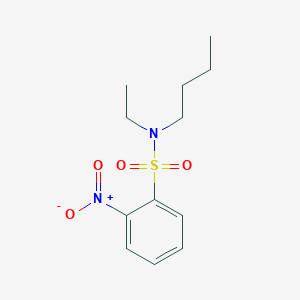
6-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Overview
Description
6-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C18H13BrN4OS and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide is 411.99934 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrocatalytic and Photocatalytic Properties
Quinoline derivatives have been explored for their electrocatalytic and photocatalytic properties . For instance, octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands have demonstrated significant electrocatalytic activities. These activities include the reduction of inorganic bromate, nitrite, and hydrogen peroxide, as well as the oxidation of ascorbic acid. Moreover, these complexes possess photocatalytic properties that are effective in degrading organic dyes, highlighting their potential application in environmental remediation and the development of new photocatalytic materials (Li et al., 2020).
Anticancer Agents
Quinoline and thiazole derivatives have also been investigated for their potential as anticancer agents . The design and synthesis of new 2,4,6-trisubstituted quinazolines, for example, have shown promising results as EGFR inhibitors in targeted anticancer therapy. These compounds exhibited superior inhibitory activity and cytotoxicity against various cancer cell lines, making them valuable candidates for further development as anticancer drugs (Allam et al., 2020).
ATM Kinase Inhibitors
Further research into quinoline carboxamides has led to the discovery of potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate efficacy in combination with DNA-damaging agents, offering a therapeutic approach to cancer treatment by exploiting the DNA damage response pathway (Degorce et al., 2016).
Synthesis and Electrophilic Substitution Reactions
The synthesis of thiazoloquinoline derivatives through electrophilic substitution reactions has been documented. These synthetic approaches provide insights into the chemical behavior of quinoline and thiazole rings, potentially informing the synthesis of new derivatives with applications in medicinal chemistry and materials science (Aleksandrov et al., 2019).
Properties
IUPAC Name |
6-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4OS/c19-12-3-4-15-13(8-12)14(17(24)23-18-21-6-7-25-18)9-16(22-15)11-2-1-5-20-10-11/h1-5,8-10H,6-7H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYAMNMNQAAWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-chloro-5-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4547761.png)
![6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B4547772.png)
![7-[2-(1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4547774.png)
![N-benzyl-2-[[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4547781.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4547787.png)
![(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4547799.png)
![3-(4-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4547811.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4547813.png)

![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4547817.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4547823.png)
![ethyl 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4547830.png)
![2,5-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4547840.png)
![1-[(2,3-dichlorophenoxy)acetyl]piperidine](/img/structure/B4547854.png)
